2-Methyl-3-nitrobenzoyl chloride

Friedel-Crafts acylation regioisomer comparison benzophenone synthesis

Generic procurement of methyl-nitrobenzoyl chloride often delivers non-functional isomers that fail in downstream transformations. This 2-methyl-3-nitro regioisomer is the mandatory starting material for the lenalidomide benzylic bromination-cyclization route and the only isomer yielding clean Friedel-Crafts acylation to 1-nitroanthraquinone. • Regioisomeric purity ≥98% by HPLC - eliminates risk of 6-nitro isomer black resinous decomposition. • Validated in tubulin-inhibitory aroylindole series (IC₅₀ low nM) and soya bean plant growth regulator ester libraries. • Solid (mp 68 °C) simplifies handling; Certificate of Analysis confirms identity.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 39053-41-3
Cat. No. B1314961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzoyl chloride
CAS39053-41-3
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3
InChIKeyUENLNPJRTOHQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrobenzoyl chloride Overview


2-Methyl-3-nitrobenzoyl chloride (CAS 39053-41-3) is a disubstituted benzoyl chloride derivative bearing an ortho-methyl and meta-nitro group on the aromatic ring (C₈H₆ClNO₃, MW 199.59 g/mol) . It belongs to the class of methyl-nitrobenzoyl chloride regioisomers and functions primarily as an electrophilic acylation reagent for introducing the 2-methyl-3-nitrobenzoyl moiety into molecular scaffolds . The compound exists as a solid at room temperature (mp 68 °C) with a predicted boiling point of 286.7 °C at 760 mmHg and density of 1.386 g/cm³ . Its synthetic utility spans pharmaceutical intermediate applications—most notably in the manufacture of lenalidomide—as well as agrochemical plant growth regulator synthesis and tubulin-inhibitory antimitotic agent development .

2-Methyl-3-nitrobenzoyl chloride: Regioisomer Specificity


The four constitutional isomers of methyl-nitrobenzoyl chloride—bearing nitro groups at the 3-, 4-, 5-, or 6-position relative to the methyl group—are not functionally interchangeable despite sharing the identical molecular formula C₈H₆ClNO₃ . The relative orientation of the electron-withdrawing nitro substituent and the electron-donating methyl group dictates the electronic character of the aromatic ring, the steric environment around the acyl chloride, and the regiochemical outcome of downstream transformations . In Friedel-Crafts acylation, the 2-methyl-6-nitro isomer produces a black resinous unidentifiable side-product, rendering the route infeasible, whereas the 2-methyl-3-nitro isomer proceeds cleanly . In pharmaceutical synthesis, the specific 2-methyl-3-nitro substitution pattern is mandatory for the benzylic bromination and subsequent cyclization steps of the lenalidomide synthetic route . A generic procurement specification that does not precisely define the nitro group position risks delivering a non-functional isomer that fails in the intended chemical transformation.

2-Methyl-3-nitrobenzoyl chloride Differentiation Evidence


Friedel-Crafts Acylation: 3-Nitro vs. 6-Nitro Isomer

In the Friedel-Crafts acylation of benzene to form the corresponding 2-methyl-nitrobenzophenone, the 3-nitro regioisomer (target compound) achieves a 95% isolated yield of the desired product . In contrast, the 2-methyl-6-nitrobenzoyl halide regioisomer under identical Friedel-Crafts conditions (AlCl₃, benzene) undergoes uncontrolled side reactions that produce a black resinous unidentifiable product, making the 6-nitro route chemically infeasible for the preparation of 1-nitroanthraquinone . This difference is attributed to the electronic and steric compatibility of the 3-nitro orientation with the acylium ion intermediate, whereas the 6-nitro orientation promotes decomposition pathways.

Friedel-Crafts acylation regioisomer comparison benzophenone synthesis anthraquinone intermediate

Acyl Chloride Synthesis Performance

The conversion of 2-methyl-3-nitrobenzoic acid to 2-methyl-3-nitrobenzoyl chloride using thionyl chloride proceeds with 95–100% of theoretical yield when refluxed in neat SOCl₂ for 2–6 hours followed by removal of excess reagent under reduced pressure . This near-quantitative conversion is a documented manufacturing advantage. In comparison, analogous acid-to-acyl chloride conversions for other methyl-nitrobenzoic acid isomers have been reported with variable yields: the 4-nitro isomer achieves >85% under optimized catalytic nitration-chlorination conditions , while specific isolated yields for the 5-nitro and 6-nitro isomers are less consistently reported in the patent literature.

acyl chloride synthesis thionyl chloride yield optimization acid chloride preparation

Melting Point: Regioisomer Identification

The melting point serves as a practical quality control parameter for distinguishing methyl-nitrobenzoyl chloride regioisomers. 2-Methyl-3-nitrobenzoyl chloride (target) exhibits a melting point of 68 °C . The 4-nitro isomer melts at 34 °C, the 5-nitro isomer at 52–53 °C, and the 6-nitro isomer at 42 °C . The significantly higher melting point of the 3-nitro isomer (≥16 °C above the nearest regioisomer) facilitates purification by recrystallization and provides a clear thermal identity check upon receipt. A melting point depression or deviation from 68 °C can serve as a rapid indicator of regioisomeric contamination or hydrolytic degradation to the corresponding acid (2-methyl-3-nitrobenzoic acid, mp 182–184 °C ).

melting point solid-state properties purification regioisomer identification

Lenalidomide Synthesis: Required Regioisomer

The 2-methyl-3-nitrobenzoyl scaffold is the mandatory starting structural framework for the synthesis of lenalidomide (Revlimid®), a blockbuster immunomodulatory drug . The established synthetic route proceeds via bromination of 2-methyl-3-nitrobenzoic acid methyl ester with N-bromosuccinimide in CCl₄ to yield 2-(bromomethyl)-3-nitrobenzoic acid methyl ester, which then undergoes cyclization with 3-aminopiperidine-2,6-dione to form the isoindolinone core . This sequence is absolutely dependent on the methyl group occupying the ortho (2-) position and the nitro group occupying the meta (3-) position; any other regioisomeric arrangement would direct bromination to a different benzylic position or fail to provide the correct cyclization geometry . The 2-methyl-3-nitrobenzoyl chloride serves as a direct precursor to the methyl ester or can be used to introduce the 2-methyl-3-nitrobenzoyl moiety via amidation in alternative synthetic strategies .

lenalidomide pharmaceutical intermediate regiospecific synthesis immunomodulatory drug

Plant Growth Regulator Efficacy

2-Methyl-3-nitrobenzoyl chloride serves as the direct acylating agent for the preparation of 2-methyl-3-nitrobenzoic acid esters with demonstrated plant growth regulatory activity . In field trials with soya bean crops (varieties Wayne, Corsoy, and Lee 68), application of 2-methyl-3-nitrobenzoic acid esters resulted in quantifiable growth height reduction and yield increases compared to untreated controls . Example data: treatment of variety Wayne at 0.56 kg/acre reduced growth height from 36 inches (untreated) to 32 inches while increasing yield from 53.0 to 57.1 bushels/acre . While the patent literature also discloses 4-methyl-3-nitrobenzoic acid as an active scaffold, the 2-methyl-3-nitro substitution pattern is explicitly claimed and extensively exemplified as a preferred embodiment, with the acid chloride being the key reactive intermediate for ester library synthesis .

plant growth regulator agrochemical intermediate phytoactivity crop yield enhancement

2-Methyl-3-nitrobenzoyl chloride Application Scenarios


Anthraquinone Intermediate Manufacturing

Industrial manufacturers of 1-nitroanthraquinone and its downstream 1-aminoanthraquinone (key intermediates for vat dyes, disperse dyes, and acid dyes) must specify the 2-methyl-3-nitrobenzoyl chloride regioisomer for the Friedel-Crafts acylation step. The 6-nitro isomer is categorically unsuitable, producing only a black resinous decomposition product under the same AlCl₃/benzene conditions . The 3-nitro isomer delivers 95% isolated yield of 2-methyl-3-nitrobenzophenone, which is subsequently oxidized and cyclized to isomer-free 1-nitroanthraquinone—a purity advantage over the conventional mixed-isomer nitration route that co-produces 2-nitroanthraquinone and multiple dinitro contaminants requiring extensive purification . Procurement specifications must therefore include regioisomer identity verification (e.g., mp 68 °C, NMR, or HPLC).

Lenalidomide API Intermediate Supply

For contract manufacturing organizations (CDMOs) and generic pharmaceutical companies producing lenalidomide active pharmaceutical ingredient, 2-methyl-3-nitrobenzoyl chloride (or its methyl ester) is a compulsory starting material . The synthetic route depends absolutely on the ortho-methyl group undergoing radical benzylic bromination while the meta-nitro group remains intact, followed by cyclization with 3-aminopiperidine-2,6-dione . Procurement of any other regioisomer (e.g., 2-methyl-4-nitro or 2-methyl-5-nitro) would result in a different constitutional isomer of the final isoindolinone product that lacks the required pharmacological activity. Suppliers should provide a Certificate of Analysis confirming regioisomeric purity ≥98% by HPLC .

Plant Growth Regulator Development

Agrochemical R&D laboratories and formulators developing plant growth regulators for soya bean, tobacco, cereal, and ornamental plant applications can utilize 2-methyl-3-nitrobenzoyl chloride as a key acylating agent for the synthesis of 2-methyl-3-nitrobenzoic acid ester libraries . The patent literature provides validated field efficacy data demonstrating growth height reduction and yield enhancement across multiple soya bean varieties . The acid chloride form enables rapid parallel synthesis of diverse ester analogs through reaction with various alcohols, facilitating structure-activity relationship studies. The compound's relatively high melting point (68 °C) simplifies handling and purification of the synthesized esters.

Tubulin-Targeted Anticancer Discovery

Medicinal chemistry groups pursuing tubulin polymerization inhibitors based on the aroylindole pharmacophore can employ 2-methyl-3-nitrobenzoyl chloride as a building block for introducing the 2-methyl-3-nitrobenzoyl moiety onto indole scaffolds . The specific 2-methyl-3-nitro substitution pattern has been validated in aroylindole series exhibiting potent antitubulin activity (IC₅₀ values in the low nanomolar range against human cancer cell lines) . For hit-to-lead optimization programs, sourcing this specific regioisomer ensures fidelity to published structure-activity relationships and avoids the confounding effects of regioisomeric impurities that could generate false negative or positive biological results.

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